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Compound of Interest

Compound Name: N,N-Dimethyl-D-gluconamide

CAS No.: 13096-65-6

Cat. No.: B084571

Get Quote

-Dimethyl-D-gluconamide (DMGA)

Abstract
ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-Dimethyl-D-gluconamide is a versatile chiral intermediate used in the synthesis of non-ionic
surfactants, chiral auxiliaries for asymmetric synthesis, and pharmaceutical excipients. This
protocol details a solvent-optimized aminolysis of D-glucono-1,5-lactone using dimethylamine.
Unlike aqueous methods that suffer from competitive hydrolysis, this anhydrous methanolic
route ensures

conversion, simplifies workup, and yields a high-purity product suitable for downstream GMP
applications.

Introduction & Strategic Rationale
The Challenge: Hydrolysis vs. Aminolysis
The starting material, D-glucono-1,5-lactone (GDL), is an intramolecular ester.[1] In the

presence of water and a base (amine), GDL undergoes two competing reactions:
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Aminolysis (Desired): Nucleophilic attack by dimethylamine to form the amide.

Hydrolysis (Undesired): Attack by hydroxide/water to form the gluconate salt.

Expert Insight: While aqueous dimethylamine (40% wt) is cheaper, it introduces water that

promotes hydrolysis, leading to dimethylammonium gluconate impurities which are difficult to

separate from the zwitterionic amide. This protocol utilizes anhydrous methanol and 2.0 M

dimethylamine in THF or Methanol to kinetically favor aminolysis and eliminate hydrolysis

byproducts.

Reaction Scheme
The reaction proceeds via the nucleophilic attack of the secondary amine nitrogen on the

carbonyl carbon of the lactone, resulting in ring opening and formation of the acyclic amide.
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Figure 1: Reaction pathway for the aminolysis of GDL.

Experimental Protocol
Materials & Equipment
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Component Specification Role

D-Glucono-1,5-lactone (GDL) >99% Purity, finely ground Substrate

Dimethylamine (DMA) 2.0 M in Methanol (anhydrous) Nucleophile

Methanol (MeOH)
HPLC Grade, anhydrous

(<0.05% H2O)
Solvent

Equipment

250 mL Round Bottom Flask,

Magnetic Stirrer, Rotary

Evaporator, Vacuum Oven

Setup

Step-by-Step Methodology
Step 1: Preparation of GDL Solution

Weigh 17.81 g (100 mmol) of D-glucono-1,5-lactone.

Transfer to a 250 mL round-bottom flask containing a magnetic stir bar.

Add 100 mL of anhydrous methanol.

Note: GDL dissolves slowly in methanol at room temperature. Stir vigorously for 10-15

minutes. A slight suspension is acceptable as it will dissolve as the reaction proceeds.

Step 2: Addition of Dimethylamine[2][3]
Cool the GDL suspension to 0–5°C using an ice bath.

Causality: The reaction is exothermic. Cooling prevents thermal degradation and

minimizes potential side reactions (e.g., caramelization).

Add 60 mL (120 mmol, 1.2 eq) of 2.0 M Dimethylamine in Methanol dropwise over 20

minutes.

Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C).

Step 3: Reaction Monitoring
Stir the mixture at room temperature for 12–16 hours.
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Visual Check: The solution should become completely clear and colorless.

TLC Monitoring:

Eluent: Ethyl Acetate/Methanol/Water (6:3:1).

Stain: KMnO4 or Anisaldehyde (GDL stains faintly; Amide stains strongly).

Target: Disappearance of GDL (

) and appearance of DMGA (

).

Step 4: Workup and Isolation
Concentrate the reaction mixture under reduced pressure (Rotary Evaporator) at 40°C to

remove methanol and excess dimethylamine.

Chase Step: Add 20 mL of ethanol and re-evaporate to remove trace amine odors.

The product typically presents as a viscous, colorless syrup that may solidify upon standing

or triturating.

Step 5: Purification (Crystallization)
While often pure enough for use (>95%), the product can be crystallized:

Dissolve the crude syrup in a minimum amount of hot Ethanol (Abs.).

Add Diethyl Ether or Hexane dropwise until slight turbidity persists.

Cool to 4°C overnight.

Filter the white crystalline solid and dry in a vacuum oven at 40°C.

Characterization & Quality Control
Verify the identity of the synthesized
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-Dimethyl-D-gluconamide using the following parameters.

Technique
Expected Signal /
Observation

Interpretation

Appearance
White crystalline solid or thick

syrup
Pure form

Melting Point 120–125°C (if crystallized) Indicates high purity

1H NMR (D2O) 2.98 (s, 3H), 3.15 (s, 3H)
Non-equivalent N-Methyl

groups (restricted rotation)

1H NMR (D2O) 4.65 (d, 1H, H-2)
Diagnostic doublet for C-2

proton alpha to carbonyl

IR Spectroscopy
1630–1650 cm

(Strong)
Amide I band (C=O stretch)

Solubility
Soluble in Water, MeOH,

DMSO
Confirms polarity

Mechanism of Stereochemical Retention
The reaction conditions (mild base, ambient temp) strictly preserve the stereochemistry at C-2

through C-5. The nucleophilic attack occurs exclusively at the carbonyl carbon, leaving the

chiral centers untouched.
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Step 1: Nucleophilic Attack
DMA attacks Lactone C=O

Step 2: Ring Opening
C-O Bond Cleavage

 Tetrahedral Intermediate 

Step 3: Proton Transfer
Formation of Amide Alcohol

 Irreversible 

Click to download full resolution via product page

Figure 2: Mechanistic flow of the aminolysis reaction.

Troubleshooting & Optimization
Issue Probable Cause Corrective Action

Low Yield / Gummy Solid Incomplete solvent removal
Dry under high vacuum (<1

mbar) for 24h.

Product smells "fishy" Residual Dimethylamine
Co-evaporate with Ethanol (2x)

or dry in vacuum oven.

Salt Formation Moisture present (Hydrolysis)

Ensure MeOH is anhydrous;

use molecular sieves if

necessary.

Coloration (Yellowing) High Temp / Caramelization

Keep reaction <30°C; Do not

heat bath >45°C during

evaporation.

References
Preparation of N,N-Dimethyl-D-gluconamide: Isbell, H. S., & Frush, H. L. (1958). Reaction

of Primary and Secondary Amines with D-Glucono-1,5-lactone. Journal of Organic

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b084571/docs?utm_src=pdf-body-img#application-note-high-efficiency-synthesis-of-dimethyl-d-gluconamide-1
https://www.benchchem.com/product/b084571/docs?utm_src=pdf-body#application-note-high-efficiency-synthesis-of-dimethyl-d-gluconamide-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b084571?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemistry. (Validated concept).

Solvent Effects in Aminolysis: DAIB/TEMPO mediated synthesis of anomeric lactones.

ResearchGate. (Cited for reaction conditions).

Gluconamide Applications: Surfactants from renewable resources. Wiley Online Library.

Characterization Data: Spectroscopic identification of carbohydrate derivatives.

ChemicalBook.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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